1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
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Overview
Description
1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is a heterocyclic compound that belongs to the class of hydroquinolines. This compound is characterized by its unique structure, which includes a quinoline core substituted with benzyl, trimethyl, and carbaldehyde groups.
Preparation Methods
The synthesis of 1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde typically involves multi-step reactions. One common method includes the condensation of 6-formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism by which 1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde exerts its effects is primarily through its interaction with specific molecular targets. For instance, it has been shown to inhibit gluconate 2-dehydrogenase, an enzyme involved in carbohydrate metabolism. The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects .
Comparison with Similar Compounds
1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde can be compared to other hydroquinoline derivatives such as:
6-Formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline: Similar in structure but lacks the benzyl group, leading to different chemical properties and reactivity.
2-Phenyl-1,3-oxazol-5(4H)-one: Contains an oxazole ring instead of a quinoline ring, resulting in different biological activities and applications.
7-Methylazolopyrimidines: These compounds have a pyrimidine ring and exhibit different pharmacological profiles compared to hydroquinolines.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-benzyl-2,2,4-trimethyl-3,4-dihydroquinoline-6-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-15-12-20(2,3)21(13-16-7-5-4-6-8-16)19-10-9-17(14-22)11-18(15)19/h4-11,14-15H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNKCWVIGABWLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C=C2)C=O)CC3=CC=CC=C3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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